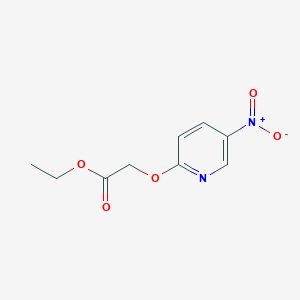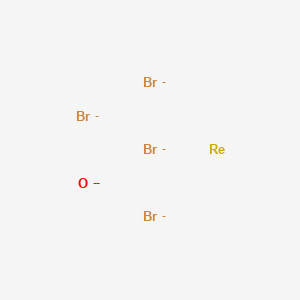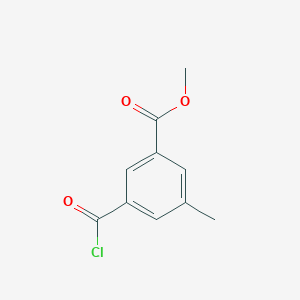
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane is a chemical compound known for its unique structure and reactivity. It contains two oxirane (epoxide) groups and a 1,4-dioxane ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane typically involves the reaction of epichlorohydrin with a suitable diol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide and potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive epoxide groups
Mécanisme D'action
The mechanism of action of 2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diglycidyl-4-glycidyloxyaniline: Contains multiple epoxide groups and is used in similar applications.
2,3-Dimethyloxirane: A simpler epoxide compound with similar reactivity.
2,3-Epoxybutane: Another epoxide with comparable chemical properties.
Uniqueness
2,3-Bis(oxiran-2-ylmethyl)-1,4-dioxane is unique due to its combination of two epoxide groups and a 1,4-dioxane ring. This structure provides enhanced reactivity and versatility in various chemical reactions and applications, making it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2,3-bis(oxiran-2-ylmethyl)-1,4-dioxane |
InChI |
InChI=1S/C10H16O4/c1-2-12-10(4-8-6-14-8)9(11-1)3-7-5-13-7/h7-10H,1-6H2 |
Clé InChI |
JULKRYOAFFXCDV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C(O1)CC2CO2)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)








![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
